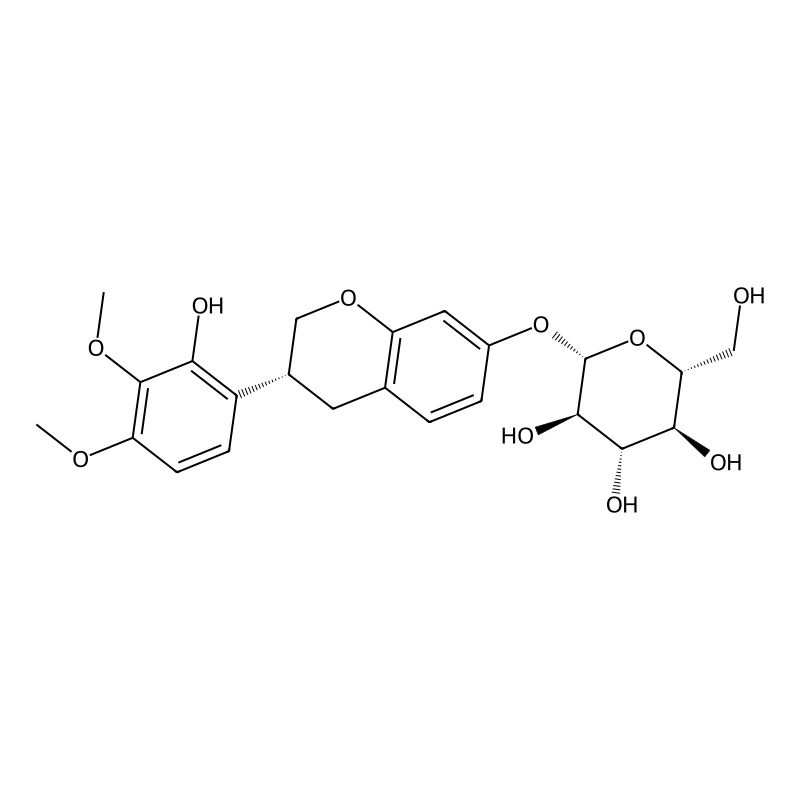

Isomucronulatol 7-O-glucoside

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, also known as isomucronulatol 7-O-glucoside, is a naturally occurring isoflavonoid found in the plant Astragalus mongholicus []. Isoflavonoids are a class of plant secondary metabolites known for their diverse biological activities []. While the research on (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside itself is limited, its potential applications in scientific research are being explored due to its structural similarity to other well-studied bioactive isoflavonoids.

Potential Anti-inflammatory and Antioxidant Properties

Studies suggest that isoflavonoids, including some structurally similar to (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, may possess anti-inflammatory and antioxidant properties [, ]. These properties could be beneficial in various health conditions, such as cardiovascular disease, neurodegenerative diseases, and certain types of cancers []. However, further research is needed to determine the specific effects and mechanisms of action of (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside in these areas.

Isomucronulatol 7-O-glucoside is a flavonoid glycoside, specifically a derivative of isomucronulatol. Its chemical formula is , and it features a glucoside moiety at the 7-position of the isomucronulatol structure. This compound is recognized for its potential pharmacological properties, particularly in traditional herbal medicine, where it has been isolated from various plant sources, including Astragalus membranaceus and Astragalus mongholicus .

Research indicates that Isomucronulatol 7-O-glucoside exhibits significant biological activities. Notably, it has been shown to inhibit osteoarthritis-related molecules such as matrix metalloproteinase-13 (MMP-13), collagen type II, tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2) in chondrosarcoma cell models . This suggests a potential therapeutic role in managing osteoarthritis and related inflammatory conditions. Furthermore, its antioxidant properties may help mitigate oxidative stress in various biological systems .

Isomucronulatol 7-O-glucoside can be synthesized through several methods:

- Natural Extraction: Isolation from plant sources such as Astragalus membranaceus, where it occurs naturally.

- Chemical Synthesis: Synthetic pathways often involve the glycosylation of isomucronulatol using glucosyl donors in the presence of catalysts or enzymes to form the desired glycoside.

- Biotransformation: Utilizing microbial or enzymatic processes to convert simple flavonoids into their glycosylated forms .

The applications of Isomucronulatol 7-O-glucoside span various fields:

- Pharmaceuticals: Potential use as an anti-inflammatory and antioxidant agent in drug formulations aimed at treating osteoarthritis and other inflammatory diseases.

- Nutraceuticals: Inclusion in dietary supplements for its health benefits related to joint health and oxidative stress reduction.

- Cosmetics: Utilization in skincare products for its antioxidant properties, which may help protect skin from oxidative damage .

Interaction studies involving Isomucronulatol 7-O-glucoside have demonstrated its ability to modulate various biochemical pathways:

- It has been shown to interact with signaling pathways associated with inflammation and cartilage degradation.

- The compound's ability to inhibit pro-inflammatory cytokines suggests potential interactions with immune system pathways, making it a candidate for further studies on immune modulation .

- Additionally, its antioxidant activity indicates interactions with reactive oxygen species, potentially protecting cells from oxidative damage .

Isomucronulatol 7-O-glucoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Calycosin 7-O-glucoside | Flavonoid Glycoside | Known for its estrogenic activity |

| Pratensein 7-O-glucoside | Flavonoid Glycoside | Exhibits anti-inflammatory properties |

| Naringin | Flavonoid Glycoside | Notable for its bitter taste and cholesterol-lowering effects |

| Isomucronulatol | Flavonoid | Aglycone form of Isomucronulatol 7-O-glucoside |

Uniqueness: Isomucronulatol 7-O-glucoside is distinguished by its specific glucosylation at the 7-position of the isomucronulatol backbone, which influences its solubility, bioavailability, and biological activity compared to other similar compounds.

The biosynthesis of isomucronulatol 7-O-glucoside follows the general flavonoid biosynthetic pathway with specialized modifications characteristic of legume plants, particularly Astragalus species [1] [2] [3]. The pathway begins with the universal phenylpropanoid route, which serves as the foundational metabolic framework for all flavonoid compounds.

The initial committed step involves phenylalanine ammonia-lyase (PAL, EC 4.3.1.24), which catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid [2] [3]. This enzyme represents a critical control point in phenylpropanoid metabolism and has undergone significant expansion in Astragalus species, with multiple gene copies expressed preferentially in root tissues where isoflavonoids accumulate [4]. The PAL gene family in Astragalus membranaceus has experienced tandem duplication events, suggesting evolutionary pressure for enhanced phenylpropanoid production capacity [5] [4].

Following the PAL-catalyzed reaction, cinnamate 4-hydroxylase (C4H, EC 1.14.14.91), a cytochrome P450 monooxygenase, performs hydroxylation at the C-4 position of cinnamic acid to yield p-coumaric acid [3] [6]. This step is essential for directing metabolic flux toward flavonoid biosynthesis rather than lignin formation. Subsequently, 4-coumarate:CoA ligase (4CL, EC 6.2.1.12) activates p-coumaric acid through ATP-dependent formation of p-coumaroyl-CoA, creating the activated precursor for flavonoid backbone formation [3] [6].

The entry into flavonoid-specific biosynthesis occurs through chalcone synthase (CHS, EC 2.3.1.74), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA [2] [7]. This type III polyketide synthase enzyme operates as a homodimer and performs the first committed step in flavonoid biosynthesis, producing naringenin chalcone through a series of decarboxylation, condensation, and cyclization reactions [7] [8]. The chalcone product then undergoes stereospecific cyclization by chalcone isomerase (CHI, EC 5.5.1.6) to form the flavanone naringenin, establishing the characteristic C6-C3-C6 flavonoid skeleton [9] [10].

7-O-Glucosylation Mechanisms

The 7-O-glucosylation of isomucronulatol represents a critical modification step that enhances the solubility, stability, and biological activity of the parent isoflavonoid compound [11] [12]. This glycosylation reaction occurs through the action of UDP-glucose:isoflavone 7-O-glucosyltransferases (UGTs), which belong to the glycosyltransferase family 1 and catalyze the regiospecific transfer of glucose from UDP-glucose to the 7-hydroxyl position of isoflavone substrates [13] [14].

The glucosylation mechanism involves a two-substrate sequential reaction where UDP-glucose serves as the glucosyl donor and the isoflavone substrate acts as the glucosyl acceptor [15] [13]. The reaction proceeds through nucleophilic attack by the 7-hydroxyl group of the isoflavone on the anomeric carbon of the glucose moiety in UDP-glucose, resulting in the formation of a β-D-glucosidic linkage and the release of UDP as a leaving group [16] [17]. This mechanism requires divalent metal ions, typically Mg²⁺ or Mn²⁺, as cofactors for optimal enzymatic activity [18] [14].

The 7-O-glucosylation reaction exhibits strict regiospecificity, with the enzyme specifically targeting the 7-hydroxyl position rather than other available hydroxyl groups on the isoflavone structure [11] [19]. This selectivity is achieved through specific amino acid residues within the enzyme active site that position the substrate in the correct orientation for glucose transfer [11] [20]. Site-directed mutagenesis studies have identified key residues responsible for substrate binding and catalytic activity, including conserved aspartate and histidine residues that participate in the catalytic mechanism [11] [18].

UDP-Glucose:Isoflavone 7-O-Glucosyltransferase Activity

The UDP-glucose:isoflavone 7-O-glucosyltransferase enzymes responsible for isomucronulatol 7-O-glucoside formation exhibit distinct biochemical characteristics that optimize their function in isoflavonoid metabolism [21] [14] [22]. These enzymes demonstrate high substrate specificity for isoflavones compared to other flavonoid classes, with kinetic parameters indicating preferential utilization of genistein, daidzein, and formononetin as substrates [14] [23].

Kinetic analysis of purified soybean UDP-glucose:isoflavone 7-O-glucosyltransferase revealed a Km value of 3.6 μM for genistein and 190 μM for UDP-glucose, with a kcat of 0.74 s⁻¹ [14] [24]. These parameters indicate high affinity for isoflavone substrates and moderate affinity for the UDP-glucose cofactor. The enzyme functions optimally at temperatures between 37-50°C and pH ranges of 7.5-8.5, consistent with cytoplasmic localization and physiological conditions [12] [14].

The enzyme exhibits broad substrate specificity within the isoflavone class, accepting genistein, daidzein, formononetin, and related compounds as glucosyl acceptors [21] [22] [23]. However, it shows limited activity toward flavonols such as quercetin and kaempferol, and minimal activity toward flavones like apigenin [14] [25]. This substrate preference ensures efficient channeling of isoflavone intermediates toward glucoside formation while minimizing interference with other flavonoid pathways.

Multiple isoforms of 7-O-glucosyltransferases exist in legume species, with different members showing tissue-specific expression patterns and distinct kinetic properties [21] [26]. In soybean, GmUGT4 represents a highly specific isoflavone 7-O-glucosyltransferase expressed predominantly in lateral roots, where it contributes to the biosynthesis of isoflavone conjugates essential for nitrogen fixation and rhizobial symbiosis [21] [26].

Genetic Regulation of Biosynthesis

The genetic regulation of isomucronulatol 7-O-glucoside biosynthesis involves complex transcriptional networks that coordinate the expression of multiple enzymatic genes throughout the flavonoid and isoflavonoid pathways [27] [28] [29]. These regulatory mechanisms ensure appropriate spatial and temporal accumulation of isoflavonoid compounds in response to developmental cues and environmental stimuli.

R2R3-MYB transcription factors represent the primary regulatory proteins controlling flavonoid biosynthesis, with specific family members dedicated to different branches of the pathway [27] [29] [30]. In soybean, GmMYB176 functions as a key regulator of isoflavonoid biosynthesis by directly activating the expression of chalcone synthase 8 (CHS8) and coordinating the expression of multiple downstream genes [28] [31]. This R1 MYB transcription factor demonstrates the specificity of regulatory control, with targeted effects on isoflavonoid rather than general flavonoid metabolism.

The regulation involves formation of MYB-bHLH-WD40 (MBW) complexes that control late biosynthetic genes, including those encoding UDP-glucosyltransferases [29] [30]. These ternary complexes provide fine-tuned control over enzyme expression, with different combinations of MYB, bHLH, and WD40 proteins producing distinct regulatory outcomes [29]. Additional transcription factors, including WRKY, bZIP, and AP2/ERF family members, contribute to pathway regulation by targeting specific genes or modulating MBW complex activity [32] [33].

Light-responsive regulation plays a crucial role in isoflavonoid biosynthesis, with blue light receptors and downstream signaling components controlling gene expression [34]. The GmSTF1/2-GmBBX4 negative feedback loop operates downstream of photoreceptors to regulate isoflavonoid accumulation in response to light conditions [34]. This regulatory circuit involves transcriptional activators (GmSTF1/2) that promote isoflavonoid gene expression while simultaneously activating a repressor (GmBBX4) that provides negative feedback control.

Transcriptional Control Mechanisms

Transcriptional control of isomucronulatol 7-O-glucoside biosynthesis operates through multiple interconnected regulatory layers that respond to developmental programs, environmental stresses, and metabolic demands [27] [32] [33]. These control mechanisms ensure coordinated expression of pathway genes while maintaining metabolic flexibility to respond to changing cellular conditions.

Direct transcriptional regulation involves sequence-specific transcription factors that bind to promoter regions of target genes and modulate their expression [33]. MYB transcription factors recognize specific DNA motifs in the promoters of flavonoid biosynthetic genes, with different MYB family members showing preferences for early biosynthetic genes (EBGs) versus late biosynthetic genes (LBGs) [27] [29]. The formation of higher-order regulatory complexes, particularly MBW complexes, provides additional specificity and regulatory control over gene expression [30].

Cascade transcriptional regulation involves regulatory hierarchies where primary transcription factors control the expression of secondary regulators, creating amplification and fine-tuning mechanisms [33]. MicroRNAs contribute to this cascade regulation by targeting specific transcription factors for post-transcriptional silencing, providing additional layers of control over pathway gene expression [33]. Environmental stimuli such as UV-B radiation or pathogen attack can trigger these regulatory cascades, leading to rapid accumulation of protective flavonoid compounds.

Chromatin-level regulation involves epigenetic modifications that influence the accessibility of promoter regions to transcriptional machinery [27]. Histone modifications and DNA methylation patterns can establish tissue-specific or stress-responsive expression patterns for flavonoid biosynthetic genes. These epigenetic mechanisms provide stable regulatory states that can be maintained through cell divisions while remaining responsive to environmental changes.

The integration of multiple regulatory mechanisms creates a robust control system that can respond to diverse signals while maintaining pathway homeostasis [33]. Cross-talk between different regulatory pathways allows for coordinate regulation of flavonoid biosynthesis with other metabolic processes, ensuring optimal resource allocation and metabolic efficiency [32].

Evolution of Biosynthetic Pathways in Astragalus Species

The evolution of isomucronulatol 7-O-glucoside biosynthetic pathways in Astragalus species reflects the broader evolutionary history of flavonoid metabolism in legumes, with specific adaptations that enhance the production and diversity of isoflavonoid compounds [35] [36] [37]. This evolutionary process involved gene duplication events, neofunctionalization, and regulatory innovations that expanded the chemical diversity and biological functions of flavonoid metabolites.

Gene duplication and expansion represent major evolutionary mechanisms driving pathway diversification in Astragalus species [4] [37]. Comparative genomic analysis reveals significant expansion of gene families involved in flavonoid biosynthesis, including phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and UDP-glucosyltransferase (UGT) families [4]. These expansions occurred primarily through tandem duplication events, creating gene clusters on specific chromosomes that facilitate coordinate regulation and expression [4] [37].

The PAL gene family in Astragalus membranaceus shows extensive expansion with preferential expression in root tissues where isoflavonoids accumulate [4]. This tissue-specific expression pattern suggests evolutionary pressure for enhanced phenylpropanoid production capacity in roots, supporting the biological functions of isoflavonoids in plant-microbe interactions and stress responses [5] [4]. Phylogenetic analysis indicates that PAL gene duplications occurred after the divergence of Astragalus from other legume genera, representing lineage-specific adaptations.

Cytochrome P450 enzymes involved in isoflavonoid biosynthesis, including isoflavone synthase (IFS) and various hydroxylases, show chromosomal clustering and coordinated expression patterns [5]. The largest concentration of these enzymes occurs on chromosome 5 in A. membranaceus, suggesting evolutionary organization of biosynthetic capacity through genomic clustering [5]. This organization facilitates coordinate regulation and may enhance metabolic efficiency through local concentration of enzymatic activities.

UDP-glucosyltransferase evolution in Astragalus species demonstrates the importance of glycosylation in isoflavonoid function and stability [5] [38]. Multiple UGT genes cluster on specific chromosomes, with different family members showing distinct substrate specificities and expression patterns [5]. The evolution of specialized 7-O-glucosyltransferases capable of modifying isoflavonoids represents a key innovation that enhanced the biological activity and environmental stability of these compounds [38].

Regulatory evolution accompanied structural gene diversification, with transcription factor families also undergoing expansion and specialization [39] [36]. The co-evolution of structural genes and their regulatory elements ensures coordinated pathway function while providing flexibility for environmental responses [39]. This regulatory evolution includes the development of tissue-specific expression patterns, stress-responsive elements, and developmental control mechanisms that optimize isoflavonoid production for specific biological functions.